(3-Bromo-4-fluorophenyl)acetic acid methyl ester
Overview
Description
“(3-Bromo-4-fluorophenyl)acetic acid methyl ester” is a chemical compound with the CAS Number: 885681-61-8. Its molecular formula is C9H8BrFO2 and it has a molecular weight of 247.06 . The IUPAC name for this compound is methyl (3-bromo-4-fluorophenyl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base .
Scientific Research Applications
Analytical Chemistry Applications
One significant application is in the field of analytical chemistry, where derivatives of carboxylic acids, similar to "(3-Bromo-4-fluorophenyl)acetic acid methyl ester," are utilized as fluorescence reagents for the high-performance liquid chromatography (HPLC) of carboxylic acids. For instance, a system utilizing 4-bromomethyl-7-acetoxycoumarin (Br-Mac) as the fluorescence reagent for the HPLC of carboxylic acids was described. This methodology involves the reaction of Br-Mac with carboxylic acids to form ester derivatives, which are then separated using reversed-phase liquid chromatography. The eluate from the column is mixed with an alkaline solution, resulting in the hydrolysis of the labeled carboxylic acids to fluorescent coumarin derivatives, which are detected fluorimetrically. This approach enables the detection of low femtomole levels of carboxylic acids, showcasing the potential utility of "this compound" in enhancing sensitivity and specificity in analytical techniques (Tsuchiya et al., 1982).
Organic Synthesis
In organic synthesis, compounds like "this compound" are valuable intermediates for the preparation of various pharmacologically active molecules and complex organic compounds. The synthesis and antimicrobial activities of new derivatives involving ester functionalities indicate the role of such esters in developing compounds with potential bioactivity. For example, esters containing 5-oxo-[1,2,4]triazole rings were synthesized and demonstrated antimicrobial activity against several microorganisms. This highlights the importance of ester derivatives in the synthesis of bioactive molecules, suggesting that "this compound" could serve as a precursor or intermediate in the synthesis of novel compounds with antimicrobial properties (Demirbas et al., 2004).
Properties
IUPAC Name |
methyl 2-(3-bromo-4-fluorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMVMMGUHPFAND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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